1-(ナフタレン-2-イルメチル)ピペラジン

概要

説明

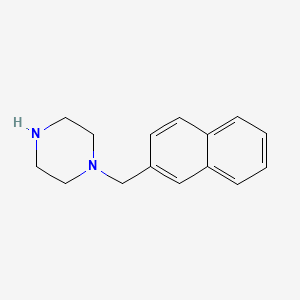

1-(Naphthalen-2-ylmethyl)piperazine, commonly known as NAP, is a chemical compound that belongs to the piperazine family. It is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. NAP has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-anxiety effects.

科学的研究の応用

医薬品化学: 抗不安薬と抗うつ薬

1-(ナフタレン-2-イルメチル)ピペラジンは、抗不安作用と抗うつ作用を持ついくつかの薬理学的薬剤に存在する構造モチーフです . 薬物分子への組み込みにより、生物学的受容体との相互作用が強化され、治療効果が向上する可能性があります。

創薬: 薬物動態プロファイルの強化

ピペラジン環は、その窒素原子により、水素結合供与体/受容体として機能します。 この特性は、創薬において、薬物候補の水溶性とバイオアベイラビリティを高めるために利用されており、1-(ナフタレン-2-イルメチル)ピペラジンは、新しい薬物の開発における貴重な成分となっています .

有機合成: C–H官能基化

有機合成における最近の進歩は、ピペラジン環のC–H官能基化を強調しています。 1-(ナフタレン-2-イルメチル)ピペラジンは、明確な置換パターンを作成するために使用でき、医薬品化学研究および複雑な分子の合成に使用できるツールボックスを拡張します .

光触媒合成: ピペラジン誘導体の作成

ピペラジン誘導体の合成のための光触媒法が開発されました。 これらの方法は、ピペラジン環にさまざまな置換パターンを作成するための新しい道を開き、1-(ナフタレン-2-イルメチル)ピペラジン構造を含むことができます .

環化反応: ピペラジノピロリジノン合成

1-(ナフタレン-2-イルメチル)ピペラジンから誘導できる保護されたピペラジンは、環化反応に使用してピペラジノピロリジノンを生成します。 これらの化合物は、さまざまな医薬品製剤に潜在的な用途があります .

固相合成: 並行化合物開発

固相合成アプローチにより、複数の化合物を並行して開発できます。 1-(ナフタレン-2-イルメチル)ピペラジンは、このプロセスに組み込むことで、スクリーニング目的のためにピペラジン含有分子のライブラリを効率的に生成できます .

複素環化学: 構造的多様性

複素環化学において、1-(ナフタレン-2-イルメチル)ピペラジンは、窒素含有複素環の構造的多様性に貢献しています。 そのユニークな構造は、新しい化学空間と相互作用を探求するために活用できます .

バイオアベイラビリティの向上: 薬物製剤

薬物製剤における1-(ナフタレン-2-イルメチル)ピペラジンの存在は、有効成分のバイオアベイラビリティを向上させる可能性があります。 水素結合を形成する能力は、薬物の全体的な薬理学的プロファイルを向上させることができます .

作用機序

Target of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

The interaction of the compound with its targets would likely result in changes at the molecular level, influencing cellular processes and potentially leading to the observed biological and pharmaceutical effects .

Biochemical Pathways

Given the broad biological activity of piperazine derivatives, it can be inferred that multiple pathways could be influenced .

Result of Action

The broad biological activity of piperazine derivatives suggests that the compound could have multiple effects at the cellular level .

生化学分析

Biochemical Properties

1-(Naphthalen-2-ylmethyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit efflux pumps in bacterial cells, which are responsible for expelling antibiotics and other toxic substances out of the cell . This inhibition can enhance the efficacy of antimicrobial agents. Additionally, 1-(Naphthalen-2-ylmethyl)piperazine binds to certain receptors in the human body, influencing their activity and potentially modulating physiological responses .

Cellular Effects

The effects of 1-(Naphthalen-2-ylmethyl)piperazine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, it can reverse multidrug resistance by inhibiting efflux pumps, thereby increasing the intracellular concentration of antibiotics . In mammalian cells, it may interact with specific receptors, altering cell signaling and potentially affecting gene expression and metabolic pathways .

Molecular Mechanism

At the molecular level, 1-(Naphthalen-2-ylmethyl)piperazine exerts its effects through various mechanisms. It binds to efflux pumps in bacterial cells, inhibiting their function and preventing the expulsion of antibiotics . This binding interaction is crucial for its role in reversing multidrug resistance. In mammalian cells, it may interact with receptors and enzymes, leading to changes in their activity and subsequent physiological effects .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-(Naphthalen-2-ylmethyl)piperazine in laboratory settings are important factors to consider. Over time, the compound may degrade, leading to a decrease in its efficacy. Studies have shown that its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to 1-(Naphthalen-2-ylmethyl)piperazine may result in sustained inhibition of efflux pumps in bacterial cells, enhancing the effectiveness of antibiotics

Dosage Effects in Animal Models

The effects of 1-(Naphthalen-2-ylmethyl)piperazine vary with different dosages in animal models. At low doses, it may effectively inhibit efflux pumps without causing significant toxicity . At higher doses, toxic or adverse effects may be observed. These effects can include alterations in cellular metabolism, changes in gene expression, and potential damage to tissues . It is crucial to determine the optimal dosage that maximizes efficacy while minimizing adverse effects.

Metabolic Pathways

1-(Naphthalen-2-ylmethyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical research and drug development.

Transport and Distribution

The transport and distribution of 1-(Naphthalen-2-ylmethyl)piperazine within cells and tissues are critical for its activity. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its efficacy and potential side effects. Studying the transport and distribution of this compound can provide insights into its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 1-(Naphthalen-2-ylmethyl)piperazine can impact its activity and function. It may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Understanding its subcellular localization can help elucidate its mechanism of action and optimize its use in biochemical research.

特性

IUPAC Name |

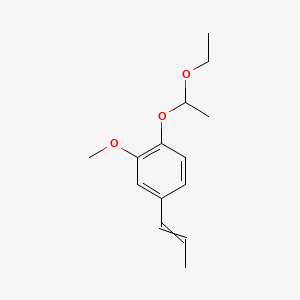

1-(naphthalen-2-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-2-4-15-11-13(5-6-14(15)3-1)12-17-9-7-16-8-10-17/h1-6,11,16H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVCUOJHWRHXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358696 | |

| Record name | 1-(naphthalen-2-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61187-16-4 | |

| Record name | 1-(naphthalen-2-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethan-1-one](/img/structure/B1614954.png)